molecular formula C12H10Cl2N4O3 B445649 4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B445649
M. Wt: 329.14g/mol
InChI Key: ORVQCLRFKVPALS-UHFFFAOYSA-N
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Description

4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and nitro groups. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
  • 2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

Molecular Formula

C12H10Cl2N4O3

Molecular Weight

329.14g/mol

IUPAC Name

4-chloro-N-(2-chloro-5-nitrophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10Cl2N4O3/c1-2-17-11(9(14)6-15-17)12(19)16-10-5-7(18(20)21)3-4-8(10)13/h3-6H,2H2,1H3,(H,16,19)

InChI Key

ORVQCLRFKVPALS-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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